molecular formula C13H15ClO3 B1373310 7-(2-Chlorophenyl)-7-oxoheptanoic acid CAS No. 898792-63-7

7-(2-Chlorophenyl)-7-oxoheptanoic acid

Cat. No. B1373310
M. Wt: 254.71 g/mol
InChI Key: JCLWUQDRQZUEGO-UHFFFAOYSA-N
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Description

The compound “7-(2-Chlorophenyl)-7-oxoheptanoic acid” is a carboxylic acid with a seven-carbon chain (heptanoic acid), a ketone group (oxo-) at the 7th carbon, and a chlorinated phenyl group attached to the 7th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a long hydrocarbon chain characteristic of heptanoic acid, a carbonyl group indicative of a ketone, and a phenyl ring with a chlorine substituent .


Chemical Reactions Analysis

The compound contains functional groups such as a carboxylic acid and a ketone, which are reactive and can undergo a variety of chemical reactions. For instance, the carboxylic acid group can participate in esterification reactions, and the ketone group can undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

Based on its structure, “7-(2-Chlorophenyl)-7-oxoheptanoic acid” is likely to be a solid under standard conditions. The presence of polar functional groups (carboxylic acid and ketone) may make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Antiviral Activity

7-(2-Chlorophenyl)-7-oxoheptanoic acid and its derivatives have been studied for their synthesis and potential antiviral activities. For instance, Chen et al. (2010) explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating certain antiviral activities against the tobacco mosaic virus (Chen et al., 2010).

Enantiomerically Pure Derivatives

Research by Zhang et al. (2014) focused on the synthesis of enantiomerically pure derivatives, starting from compounds similar to 7-(2-Chlorophenyl)-7-oxoheptanoic acid. This work highlights the potential for developing optically active pharmaceuticals and other products (Zhang et al., 2014).

Antiproliferative Activity

Nurieva et al. (2015) synthesized derivatives of 7-(2-Chlorophenyl)-7-oxoheptanoic acid, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells. This indicates a potential application in cancer research and therapy (Nurieva et al., 2015).

Antibacterial Activity

Research into the antibacterial activity of derivatives similar to 7-(2-Chlorophenyl)-7-oxoheptanoic acid has been conducted by Liu et al. (2008), who synthesized and characterized new derivatives and tested them against various bacterial strains. They found significant antibacterial potential in some compounds (Liu et al., 2008).

Biological Activity in Novel Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds with expected biological activities, as demonstrated by Sayed et al. (2003). These compounds showed promising antimicrobial and antifungal activities (Sayed et al., 2003).

Application in Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species, demonstrating the versatility of 7-(2-Chlorophenyl)-7-oxoheptanoic acid derivatives in biochemical and medical research (Setsukinai et al., 2003).

Safety And Hazards

As with any chemical compound, handling “7-(2-Chlorophenyl)-7-oxoheptanoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

properties

IUPAC Name

7-(2-chlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWUQDRQZUEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645505
Record name 7-(2-Chlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-7-oxoheptanoic acid

CAS RN

898792-63-7
Record name 2-Chloro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Chlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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